![molecular formula C8H4BrF3N2 B13469066 3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13469066.png)
3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups attached to a pyrrolo[2,3-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . Another method involves the selective trifluoromethylation of pyridine derivatives using nucleophilic CF3 sources such as Togni Reagent I .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclo-condensation Reactions: These reactions involve the formation of larger ring systems from smaller building blocks.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and nucleophilic CF3 sources. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups on the pyrrolo[2,3-c]pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
3-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure features a bromine atom and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties.
- Molecular Formula : C8H4BrF3N2
- Molecular Weight : 265.03 g/mol
- CAS Number : 1256818-71-9
The primary biological activity of this compound appears to be its role as a kinase inhibitor, specifically targeting Fibroblast Growth Factor Receptors (FGFRs). The inhibition of FGFRs leads to several downstream effects:
- Cell Proliferation : Inhibition results in decreased cell proliferation.
- Apoptosis : The compound promotes apoptosis in cancer cells through the modulation of key signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cancer Research : In a study evaluating the anticancer potential of various pyrrole derivatives, this compound was identified as a promising candidate for further development due to its selective inhibition of FGFRs, leading to reduced tumor growth in preclinical models .
- Kinase Inhibition Studies : Experimental data indicated that this compound effectively inhibits FGFR-mediated signaling in vitro, demonstrating significant potential for therapeutic applications in cancers characterized by aberrant FGFR activity .
Comparative Analysis
When compared to similar compounds, this compound stands out due to its specific substitution pattern which enhances its biological activity:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | Similar pyrrole structure | Less potent FGFR inhibitor |
Pyrido[2,3-d]pyrimidine Derivatives | Different ring system | Variable kinase activity |
Properties
Molecular Formula |
C8H4BrF3N2 |
---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-1-2-13-3-5(4)14-7(6)8(10,11)12/h1-3,14H |
InChI Key |
UIZBHJCPHYYALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=C(N2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.